N'-cyclododecylidenepyridine-2-carbohydrazide
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Overview
Description
N’-cyclododecylidenepyridine-2-carbohydrazide is a derivative of pyridine-2-carbohydrazide, which is known for its applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a cyclododecylidene group attached to the pyridine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidenepyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and cyclododecanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of N’-cyclododecylidenepyridine-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N’-cyclododecylidenepyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N’-cyclododecylidenepyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential drug candidate for the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N’-cyclododecylidenepyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or disrupt the function of bacterial cell walls. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbohydrazide: A parent compound with similar structural features but lacking the cyclododecylidene group.
N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine: A Schiff base ligand with similar coordination properties.
2,6-bis(pyrazine-2-carboxamido)pyridine: Another pyridine derivative with similar coordination chemistry
Uniqueness
N’-cyclododecylidenepyridine-2-carbohydrazide is unique due to the presence of the cyclododecylidene group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of metal complexes with unique geometries and reactivities. Additionally, its potential antimicrobial properties make it a promising candidate for drug development .
Properties
Molecular Formula |
C18H27N3O |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H27N3O/c22-18(17-14-10-11-15-19-17)21-20-16-12-8-6-4-2-1-3-5-7-9-13-16/h10-11,14-15H,1-9,12-13H2,(H,21,22) |
InChI Key |
VJILVKHGVXQYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC(=O)C2=CC=CC=N2)CCCCC1 |
Origin of Product |
United States |
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